N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2H-1,3-benzodioxole-5-carboxamide
Description
N-[1-(4-Fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2H-1,3-benzodioxole-5-carboxamide is a synthetic organic compound featuring a tetrahydroquinoline core substituted with a 4-fluorobenzenesulfonyl group at position 1 and a 2H-1,3-benzodioxole-5-carboxamide moiety at position 4.
Properties
IUPAC Name |
N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19FN2O5S/c24-17-4-7-19(8-5-17)32(28,29)26-11-1-2-15-12-18(6-9-20(15)26)25-23(27)16-3-10-21-22(13-16)31-14-30-21/h3-10,12-13H,1-2,11,14H2,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFUSYMITKHMEFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)NC(=O)C3=CC4=C(C=C3)OCO4)N(C1)S(=O)(=O)C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19FN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2H-1,3-benzodioxole-5-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article focuses on the biological properties of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 348.4 g/mol. Its structure features a tetrahydroquinoline core substituted with a 4-fluorobenzenesulfonyl group and a benzodioxole moiety.
| Property | Value |
|---|---|
| Molecular Formula | C17H17FN2O3S |
| Molecular Weight | 348.4 g/mol |
| IUPAC Name | This compound |
| CAS Number | Not available |
Research indicates that this compound exhibits multiple biological activities:
- Anticancer Activity : Studies have shown that this compound inhibits the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest. The mechanism involves the modulation of key signaling pathways such as NF-kB and MAPK .
- Antimicrobial Properties : Preliminary investigations suggest that the compound possesses antimicrobial activity against several bacterial strains. The sulfonamide group may play a crucial role in its antibacterial efficacy by interfering with bacterial folate synthesis .
- Anti-inflammatory Effects : The compound has been reported to exhibit anti-inflammatory properties in vitro by reducing the production of pro-inflammatory cytokines. This suggests potential therapeutic applications in inflammatory diseases .
Case Studies
Several studies have explored the biological activity of this compound:
- Study on Cancer Cell Lines : A study published in European Journal of Medicinal Chemistry demonstrated that the compound significantly reduced cell viability in human breast cancer cells (MCF-7) and colorectal cancer cells (HT-29) at micromolar concentrations. The study attributed this effect to the induction of apoptosis via caspase activation .
- Antimicrobial Testing : In a comparative analysis against standard antibiotics, this compound exhibited notable activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were found to be lower than those of conventional antibiotics for certain strains .
Scientific Research Applications
Bioavailability and Efficacy
Recent studies have demonstrated that derivatives of this compound exhibit improved bioavailability compared to previous analogs. For instance, one derivative, referred to as (R)-D4 , showed oral bioavailability rates of 48.1% in mice and 32.9% in rats, significantly higher than earlier compounds like GSK2981278 . This enhanced bioavailability suggests that lower doses may be effective in achieving therapeutic outcomes without adverse effects.
Autoimmune Disease Treatment
The primary application of N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2H-1,3-benzodioxole-5-carboxamide lies in its potential to treat autoimmune diseases. In preclinical models, particularly for psoriasis and rheumatoid arthritis, the compound has shown promising results:
- Psoriasis : In mouse models, the compound effectively reduced psoriatic lesions at lower doses than previously studied drugs .
- Rheumatoid Arthritis : The efficacy of RORγt inverse agonists has been reported for the first time in models of rheumatoid arthritis, indicating a new therapeutic pathway for this debilitating condition .
Study on Psoriasis
In a controlled study involving mice with induced psoriasis, treatment with (R)-D4 resulted in significant reductions in lesion severity and inflammation markers. The study highlighted that lower doses were sufficient to achieve comparable effects to higher doses of existing treatments .
Study on Rheumatoid Arthritis
Another study focused on the effects of the compound in mouse models of rheumatoid arthritis. The results indicated that (R)-D4 not only matched but often exceeded the therapeutic effects observed with GSK2981278 while maintaining a favorable safety profile over a two-week administration period .
Comparative Analysis Table
| Compound | Bioavailability (Mice) | Bioavailability (Rats) | Efficacy in Psoriasis | Efficacy in RA |
|---|---|---|---|---|
| N-[1-(4-fluorobenzenesulfonyl)-... | 48.1% | 32.9% | Significant reduction | Effective |
| GSK2981278 | 6.2% | 4.1% | Moderate reduction | Less effective |
Comparison with Similar Compounds
Yield Considerations :
- Substituent steric and electronic effects influence yields. For instance, bulkier groups (e.g., 3-chlorobenzenesulfonamide ) may reduce reaction efficiency compared to smaller substituents (e.g., methoxybenzamide ).
Tautomerism and Stability
- Triazole-thione analogs (e.g., compounds [7–9] in ) exist in thione tautomeric forms, confirmed by the absence of νS-H bands in IR spectra (~2500–2600 cm⁻¹) .
- The target compound’s carboxamide group may participate in tautomerism or hydrogen bonding, though further studies are needed to confirm this behavior.
Preparation Methods
Tetrahydroquinoline Core Formation
The tetrahydroquinoline scaffold is typically synthesized via Bischler-Napieralski cyclization followed by reduction. For example:
Sulfonylation at the 1-Position
The 1-position of tetrahydroquinoline is sulfonylated using 4-fluorobenzenesulfonyl chloride under basic conditions:
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Reagents : Tetrahydroquinoline, 4-fluorobenzenesulfonyl chloride, triethylamine (TEA)
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Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF)
Characterization :
-
LCMS : [M+H]⁺ = 349.1 (calculated for C₁₅H₁₃FN₂O₂S)
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¹H NMR (400 MHz, CDCl₃): δ 7.85 (d, 2H, Ar-H), 7.18 (t, 2H, Ar-H), 6.92 (d, 1H, Ar-H), 3.45 (t, 2H, CH₂), 2.85 (t, 2H, CH₂), 1.95 (m, 2H, CH₂).
Synthesis of Intermediate B: 2H-1,3-Benzodioxole-5-Carbonyl Chloride
Carboxylic Acid Activation
2H-1,3-Benzodioxole-5-carboxylic acid is converted to its acid chloride using thionyl chloride (SOCl₂) :
-
Reagents : 2H-1,3-Benzodioxole-5-carboxylic acid, SOCl₂, catalytic DMF
Characterization :
Amide Bond Formation: Coupling Intermediates A and B
Reaction Conditions
The amine (Intermediate A) reacts with the acid chloride (Intermediate B) in a nucleophilic acyl substitution:
Workup and Purification
-
Quenching : Reaction mixture poured into ice-water.
-
Extraction : Ethyl acetate (3 × 50 mL).
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Purification : Silica gel chromatography (petroleum ether/ethyl acetate 3:1).
Characterization of Final Product :
-
Molecular Formula : C₂₄H₂₀FN₂O₅S
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LCMS : [M+H]⁺ = 491.1
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¹H NMR (400 MHz, CDCl₃): δ 8.12 (s, 1H, NH), 7.88 (d, 2H, Ar-H), 7.32 (t, 2H, Ar-H), 6.95 (s, 1H, Ar-H), 6.05 (s, 2H, OCH₂O), 3.55 (t, 2H, CH₂), 2.92 (t, 2H, CH₂), 2.10 (m, 2H, CH₂).
Optimization and Alternative Approaches
Catalytic Enhancements
Green Chemistry Modifications
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Solvent Alternatives : Replace DCM with cyclopentyl methyl ether (CPME) for lower toxicity.
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Catalyst Recycling : Immobilized lipases for amide bond formation improve atom economy.
Challenges and Mitigation Strategies
-
Sulfonamide Hydrolysis :
-
Racemization During Amide Formation :
Scalability and Industrial Relevance
Q & A
Q. What are the recommended synthetic pathways for synthesizing this compound, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis involves three key steps:
Tetrahydroquinoline Core Formation : Cyclization of aniline derivatives with carbonyl compounds under acidic conditions (e.g., HCl/EtOH) to generate the tetrahydroquinoline scaffold .
Sulfonylation : Reaction of the tetrahydroquinoline intermediate with 4-fluorobenzenesulfonyl chloride in anhydrous dichloromethane (DCM) using triethylamine as a base (yield: ~70-80%) .
Carboxamide Coupling : Condensation of the sulfonylated intermediate with 2H-1,3-benzodioxole-5-carboxylic acid using carbodiimide crosslinkers (e.g., EDC/HOBt) in DMF at 0–25°C .
Optimization Tips : Monitor reaction progress via TLC/HPLC. Purify intermediates via column chromatography (silica gel, hexane/EtOAc gradient).
Q. Which analytical techniques are critical for characterizing this compound and verifying its purity?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., fluorobenzenesulfonyl proton signals at δ 7.8–8.2 ppm) .
- Mass Spectrometry (HRMS) : Validate molecular weight (expected [M+H]⁺: ~527.15 g/mol) .
- HPLC : Assess purity (>95% using C18 column, acetonitrile/water mobile phase) .
- Elemental Analysis : Verify C, H, N, S content (±0.3% theoretical) .
Q. How does the 1,3-benzodioxole moiety influence the compound’s physicochemical properties?
- Methodological Answer :
- Lipophilicity : The benzodioxole group increases logP (measured via shake-flask method), enhancing membrane permeability .
- Metabolic Stability : Evaluate in vitro using liver microsomes (e.g., rat/human CYP450 isoforms) to assess susceptibility to oxidative cleavage .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s biological activity?
- Methodological Answer :
- Modification Strategies :
- Replace the 4-fluorobenzenesulfonyl group with other sulfonamides (e.g., methylsulfonyl) to probe steric effects .
- Introduce substituents (e.g., halogens, methyl) on the benzodioxole ring to alter electronic properties .
- Assays : Test analogs in target-specific assays (e.g., enzyme inhibition IC₅₀, cell viability EC₅₀) and compare with parent compound. Use molecular docking to prioritize modifications .
Q. How should researchers resolve contradictions in biological activity data across different assay models?
- Methodological Answer :
- Orthogonal Validation : Confirm activity in primary cells (e.g., human PBMCs) if conflicting results arise in immortalized cell lines .
- Purity Reassessment : Re-test batches with ≥98% purity (via HPLC) to exclude impurity-driven artifacts .
- Solubility Checks : Use dynamic light scattering (DLS) to rule out aggregation in assay buffers .
Q. What computational approaches are suitable for predicting this compound’s pharmacokinetic profile?
- Methodological Answer :
- ADMET Prediction : Use tools like SwissADME or ADMETLab to estimate permeability (Caco-2), plasma protein binding, and half-life .
- MD Simulations : Simulate binding stability to target proteins (e.g., 100 ns runs in GROMACS) to prioritize analogs with improved residence times .
Key Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
